molecular formula C13H10N4O3 B4053918 N-(4-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine

N-(4-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B4053918
M. Wt: 270.24 g/mol
InChI Key: UXNKWRWEHGQJBM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the nitro group and the benzoxadiazole ring system imparts unique chemical and physical properties to this compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a suitable precursor followed by amination. One common method includes the nitration of 2,1,3-benzoxadiazole with nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by the reaction with 4-methylphenylamine under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis. The scalability of these methods allows for the production of large quantities of the compound for various applications.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: Formation of N-(4-methylphenyl)-5-amino-2,1,3-benzoxadiazol-4-amine.

    Substitution: Various substituted benzoxadiazole derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxadiazole ring system can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    N-(4-methylphenyl)-2,1,3-benzoxadiazol-4-amine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    5-nitro-2,1,3-benzoxadiazol-4-amine: Lacks the 4-methylphenyl group, affecting its solubility and interaction with biological targets.

Uniqueness: N-(4-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both the nitro group and the 4-methylphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(4-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-2-4-9(5-3-8)14-13-11(17(18)19)7-6-10-12(13)16-20-15-10/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNKWRWEHGQJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC3=NON=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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